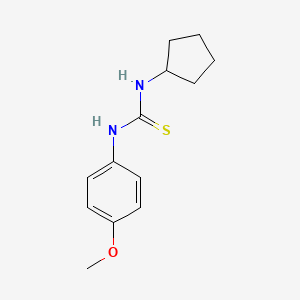

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFGPTUKDUQVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 3 4 Methoxyphenyl Thiourea and Its Analogues

Established Synthetic Routes for Thiourea (B124793) Formation

The synthesis of N,N'-disubstituted thioureas can be accomplished through several established chemical routes. The choice of method often depends on the availability of starting materials, desired substitution pattern (symmetrical or unsymmetrical), and reaction conditions.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.net This reaction is a nucleophilic addition process that typically proceeds with high yield and purity. rsc.org

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine initiating a nucleophilic attack on the electrophilic central carbon atom of the isothiocyanate group (R-N=C=S). This attack results in the formation of a zwitterionic tetrahedral intermediate. Subsequently, a proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, leading to the final stable thiourea product. The reaction is generally efficient and can be carried out in various organic solvents at room or elevated temperatures. researchgate.netresearchgate.net The pH of the reaction medium can be a critical factor; for instance, in aqueous conditions, a pH range of 9-11 is preferable for the reaction with amines. researchgate.net

From Amines and Carbon Disulfide: This method involves the reaction of an amine with carbon disulfide, often in the presence of a base. nih.govmdpi.com The initial step is the formation of a dithiocarbamate salt. nih.gov This intermediate can then be treated with a desulfurizing agent or reacted with a second amine to yield the thiourea. Mechanochemical (ball milling) approaches have also been employed to facilitate this reaction, offering a rapid and solvent-free alternative. nih.gov

Using Phenyl Chlorothionoformate: A two-step method provides a convenient route to unsymmetrical N,N'-disubstituted thioureas. Initially, an alkyl or aryl amine reacts with phenyl chlorothionoformate to form a thiocarbamate intermediate. This intermediate is then reacted with a second, different amine to afford the final product in good to excellent yields. researchgate.net This method is advantageous as it can be performed in water, which is an environmentally benign solvent. researchgate.net

From Isocyanides, Amines, and Sulfur: A completely atom-economic synthesis involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. This method proceeds efficiently at or near ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org

Thioacylation Methods: Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated with trifluoroacetic acid anhydride. organic-chemistry.org These activated agents can react with various nucleophiles, including amines, to form thiocarbonyl compounds like thioureas. organic-chemistry.org

| Synthetic Method | Starting Materials | Key Intermediates/Reagents | Advantages | Reference |

| Isothiocyanate + Amine | Isothiocyanate, Amine | None | High yield, straightforward, common | researchgate.netrsc.org |

| Amines + Carbon Disulfide | Amines, Carbon Disulfide (CS₂) | Dithiocarbamate salt | Useful when isothiocyanates are unavailable | nih.govmdpi.com |

| Phenyl Chlorothionoformate Route | Amines, Phenyl Chlorothionoformate | Thiocarbamate | Good for unsymmetrical thioureas, can use water as solvent | researchgate.net |

| Isocyanide Route | Isocyanide, Amine, Elemental Sulfur | None | Atom-economic, mild conditions | organic-chemistry.org |

| Thioacylation | Amine, Thioacylating Agent | N,N'-di-Boc-thiourea, TFAA | Mild, good functional group tolerance | organic-chemistry.org |

Targeted Synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea

The targeted synthesis of this compound can be efficiently achieved via the reaction of an appropriate isothiocyanate with a corresponding amine. Two primary pathways are feasible:

Pathway A: Reaction of 4-methoxyphenyl (B3050149) isothiocyanate with cyclopentylamine .

Pathway B: Reaction of cyclopentyl isothiocyanate with 4-methoxyaniline (p-anisidine).

Both pathways involve the direct nucleophilic addition of the amine to the isothiocyanate. The selection of the pathway would likely depend on the commercial availability and cost of the starting materials. The reaction is typically performed by stirring equimolar amounts of the reactants in a suitable solvent, such as dichloromethane or acetonitrile, at room temperature. analis.com.my The product can then be isolated through filtration or evaporation of the solvent, followed by recrystallization to achieve high purity.

For instance, a general procedure would involve dissolving 4-methoxyphenyl isothiocyanate in a solvent, followed by the dropwise addition of cyclopentylamine. The mixture would be stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting solid product, this compound, would then be collected and purified.

Derivatization Strategies for Structural Modification of the this compound Core

Structural modification, or derivatization, of the this compound core is a key strategy in medicinal chemistry to develop analogues with potentially enhanced biological activities or to study structure-activity relationships (SAR). researchgate.net Modifications can be targeted at either the N-1 cyclopentyl substituent or the N-3 4-methoxyphenyl substituent.

The cyclopentyl group at the N-1 position can be systematically altered to investigate the impact of steric and electronic properties on the molecule's function.

Alkyl Chain Variation: The cyclopentyl ring can be replaced by other cyclic (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups (e.g., isopropyl, tert-butyl, isobutyl). This is achieved by using the corresponding primary amine (e.g., cyclohexylamine, tert-butylamine) in the synthesis with 4-methoxyphenyl isothiocyanate.

Alicyclic Ring Substitution: Introducing substituents onto the cyclopentyl ring itself can provide more refined structural variations. This would require the synthesis of substituted cyclopentylamines as starting materials.

Introduction of Functional Groups: Replacing the alkyl group with moieties containing other functional groups (e.g., hydroxyl, ether) can alter properties like solubility and hydrogen bonding capacity.

The 4-methoxyphenyl group at the N-3 position offers numerous possibilities for derivatization, allowing for the fine-tuning of the molecule's electronic and hydrophobic characteristics.

Substitution on the Phenyl Ring: The methoxy (B1213986) group (-OCH₃) can be replaced with various other substituents at the para-position. This includes electron-donating groups (EDGs) like methyl (-CH₃) or ethoxy (-OCH₂CH₃), and electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO₂). researchgate.net These derivatives are synthesized by starting with the corresponding substituted aniline (e.g., 4-chloroaniline, 4-nitroaniline) and reacting it with cyclopentyl isothiocyanate.

Positional Isomerism: The substituent on the phenyl ring can be moved from the para- (4) position to the meta- (3) or ortho- (2) positions. For example, using 3-methoxyaniline instead of 4-methoxyaniline would yield the 1-Cyclopentyl-3-(3-methoxyphenyl)thiourea isomer.

Aromatic System Variation: The phenyl ring can be replaced entirely with other aromatic systems, such as naphthyl, or heterocyclic rings like pyridinyl or thiazolyl. researchgate.netnih.gov This is accomplished by using the corresponding aromatic or heteroaromatic amine in the synthetic scheme.

| Parent Moiety | Modification Strategy | Example Starting Material (Amine or Isothiocyanate) | Resulting Analogue |

| Cyclopentyl | Ring Size Variation | Cyclohexylamine | 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea |

| Cyclopentyl | Acyclic Substitution | Isopropylamine | 1-Isopropyl-3-(4-methoxyphenyl)thiourea |

| 4-Methoxyphenyl | Phenyl Ring Substitution (EWG) | 4-Chloroaniline | 1-Cyclopentyl-3-(4-chlorophenyl)thiourea |

| 4-Methoxyphenyl | Phenyl Ring Substitution (EDG) | 4-Methylaniline (p-toluidine) | 1-Cyclopentyl-3-(p-tolyl)thiourea |

| 4-Methoxyphenyl | Positional Isomerism | 3-Methoxyaniline | 1-Cyclopentyl-3-(3-methoxyphenyl)thiourea |

| 4-Methoxyphenyl | Aromatic System Variation | 2-Aminopyridine | 1-Cyclopentyl-3-(pyridin-2-yl)thiourea |

Introduction of Heterocyclic Systems for Hybrid Structures

The incorporation of heterocyclic moieties into the basic thiourea structure is a widely employed strategy to create hybrid molecules with potentially enhanced biological activities. This approach involves the reaction of a heterocyclic amine with an appropriate isothiocyanate, or the reaction of an amino-substituted heterocycle with a substituted isothiocyanate. The resulting hybrid structures often exhibit a broader range of pharmacological effects, drawing from the properties of both the thiourea core and the appended heterocyclic system.

Several studies have demonstrated the synthesis of such hybrid molecules. For instance, a series of novel thiourea derivatives containing a quinazoline scaffold were synthesized by reacting 4-amino-2-methylquinazoline with various substituted phenyl isothiocyanates. The reaction was carried out in anhydrous acetonitrile at 80°C for 4–6 hours. This method yielded a series of compounds, with the introduction of a 3,4,5-trimethoxyphenyl group at the N-3 position of the thiourea moiety proving beneficial for antitumor activity.

Similarly, thiourea derivatives incorporating a 1,2,3-triazole moiety have been synthesized. In this case, 1-aryl-1H-1,2,3-triazole-4-amine was reacted with a substituted phenyl isothiocyanate in anhydrous acetone at room temperature for 2–4 hours. The resulting precipitate was then filtered and washed to yield the final products. Another example involves the synthesis of thiourea derivatives containing an indole scaffold, where 5-aminoindole was reacted with substituted phenyl isothiocyanates under similar conditions.

The synthesis of thiourea derivatives bearing a benzimidazole scaffold has also been reported. This was achieved by reacting 2-aminobenzimidazole with a substituted phenyl isothiocyanate in anhydrous N,N-dimethylformamide (DMF) at 80°C for 4–6 hours. The reaction mixture was then poured into ice water to precipitate the product. Furthermore, pyrazole-containing thiourea derivatives have been synthesized by reacting 5-amino-3-methyl-1-phenylpyrazole with substituted phenyl isothiocyanates in anhydrous acetone at room temperature.

The Hantzsch thiazole synthesis is another important method for creating heterocyclic hybrid structures. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For example, 2-amino-4-(4-chlorophenyl)thiazole was synthesized by refluxing 2-bromo-1-(4-chlorophenyl)ethanone and thiourea in ethanol for 2 hours. This thiazole derivative can then be further reacted with a substituted benzoyl isothiocyanate to yield more complex thiourea derivatives.

A general procedure for synthesizing N-substituted-4-phenylthiazole-2-amine derivatives involves reacting a substituted thiourea with 2-bromo-1-phenylethanone in a suitable solvent. The reaction conditions can be varied, but typically involve refluxing the reactants in ethanol.

| Heterocyclic System | Starting Materials | Reaction Conditions |

| Quinazoline | 4-amino-2-methylquinazoline, Substituted phenyl isothiocyanate | Anhydrous acetonitrile, 80°C, 4-6 h |

| 1,2,3-Triazole | 1-aryl-1H-1,2,3-triazole-4-amine, Substituted phenyl isothiocyanate | Anhydrous acetone, Room temperature, 2-4 h |

| Indole | 5-aminoindole, Substituted phenyl isothiocyanate | Anhydrous acetone, Room temperature, 2-4 h |

| Benzimidazole | 2-aminobenzimidazole, Substituted phenyl isothiocyanate | Anhydrous DMF, 80°C, 4-6 h |

| Pyrazole | 5-amino-3-methyl-1-phenylpyrazole, Substituted phenyl isothiocyanate | Anhydrous acetone, Room temperature, 2-4 h |

| Thiazole | α-haloketone, Thiourea | Ethanol, Reflux |

| 1,3,4-Oxadiazole | 2-amino-5-aryl-1,3,4-oxadiazole, Substituted phenyl isothiocyanate | Anhydrous acetone, Room temperature, 2-4 h |

| 1,3,4-Thiadiazole | 2-amino-5-aryl-1,3,4-thiadiazole, Substituted phenyl isothiocyanate | Anhydrous acetone, Room temperature, 2-4 h |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, particularly when aiming for the scalable synthesis of a target compound. For the synthesis of thiourea derivatives, including this compound and its analogues, several parameters can be adjusted to improve reaction efficiency, yield, and purity. These parameters include the choice of solvent, reaction temperature, reaction time, and the use of catalysts or additives.

A common and straightforward method for synthesizing thiourea derivatives involves the reaction of an amine with an isothiocyanate. A solution of a substituted isothiocyanate in a solvent like acetone is added dropwise to a solution of a substituted amine in the same solvent. The reaction mixture is then stirred at room temperature for a period ranging from 12 to 24 hours. The completion of the reaction is typically monitored by thin-layer chromatography (TLC).

The choice of solvent can significantly impact the reaction rate and yield. While acetone is commonly used, other solvents such as anhydrous dichloromethane, anhydrous acetonitrile, and anhydrous N,N-dimethylformamide (DMF) have also been employed. For instance, the reaction of apomorphine hydrochloride with substituted phenyl isothiocyanates was carried out in anhydrous dichloromethane at room temperature for 4 hours. In another study, the synthesis of thiourea derivatives of gabapentin was also performed in anhydrous dichloromethane, but with the addition of triethylamine and a longer reaction time of 24 hours.

Temperature is another crucial factor. While many syntheses of thiourea derivatives are conducted at room temperature, elevating the temperature can often accelerate the reaction. For example, the synthesis of quinazoline- and benzimidazole-containing thiourea derivatives was performed at 80°C.

The reaction time is also a key variable to optimize. Reaction times can range from a few hours to 24 hours or more. Monitoring the reaction progress using TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times.

For scalable synthesis, factors such as the ease of product isolation and purification are also important considerations. In many reported syntheses of thiourea derivatives, the product precipitates out of the reaction mixture upon completion. This allows for simple isolation by filtration, followed by washing with a suitable solvent to remove impurities. In cases where the product does not precipitate, purification is typically achieved by column chromatography.

The table below summarizes the reaction conditions for the synthesis of various thiourea derivatives, highlighting the different solvents, temperatures, and reaction times used.

| Starting Materials | Solvent | Temperature | Reaction Time | Product Isolation |

| Substituted amine, Substituted isothiocyanate | Acetone | Room Temperature | 12-24 h | Evaporation and trituration with n-hexane |

| Apomorphine hydrochloride, Substituted phenyl isothiocyanate | Anhydrous dichloromethane | Room Temperature | 4 h | Column chromatography |

| Gabapentin, Substituted phenyl isothiocyanate | Anhydrous dichloromethane | Room Temperature | 24 h | Column chromatography |

| 4-amino-2-methylquinazoline, Substituted phenyl isothiocyanate | Anhydrous acetonitrile | 80°C | 4-6 h | Filtration |

| 2-aminobenzimidazole, Substituted phenyl isothiocyanate | Anhydrous DMF | 80°C | 4-6 h | Precipitation in ice water and filtration |

| Substituted aniline, Substituted phenyl isothiocyanate | Anhydrous acetone | Room Temperature | 2-4 h | Filtration |

| 2-amino-5-aryl-1,3,4-oxadiazole, Substituted phenyl isothiocyanate | Anhydrous acetone | Room Temperature | 2-4 h | Filtration |

| 5-amino-3-methyl-1-phenylpyrazole, Substituted phenyl isothiocyanate | Anhydrous acetone | Room Temperature | 2-4 h | Filtration |

| 5-aminoindole, Substituted phenyl isothiocyanate | Anhydrous acetone | Room Temperature | 2-4 h | Filtration |

| 2-amino-5-aryl-1,3,4-thiadiazole, Substituted phenyl isothiocyanate | Anhydrous acetone | Room Temperature | 2-4 h | Filtration |

Advanced Spectroscopic and Crystallographic Characterization for Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Interactions

A ¹H NMR spectrum for 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea would be expected to show distinct signals for each unique proton environment. The protons on the cyclopentyl ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the 4-methoxyphenyl (B3050149) group would present as characteristic doublets in the aromatic region, a result of their coupling to adjacent protons. The methoxy (B1213986) group (-OCH₃) would typically yield a sharp singlet. Furthermore, the N-H protons of the thiourea (B124793) linkage would appear as broad singlets, and their chemical shift could be sensitive to solvent and temperature, which is indicative of their involvement in hydrogen bonding.

¹³C NMR Spectroscopic Analysis of Carbon Backbones, Including Thiocarbonyl Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. A key signal to identify would be the thiocarbonyl carbon (C=S), which is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the cyclopentyl ring would be found in the upfield, aliphatic region, while the aromatic carbons of the methoxyphenyl group would resonate in the 110-160 ppm range. The methoxy carbon would appear around 55 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclopentyl and methoxyphenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would establish one-bond correlations between protons and the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This would be instrumental in connecting the cyclopentyl and 4-methoxyphenyl groups to the central thiourea core by observing correlations from the N-H protons or the protons adjacent to the nitrogen atoms to the carbons of the respective substituent groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the scattering of laser light provides a unique fingerprint based on the functional groups present.

Characterization of N-H, C=S, and Aromatic Ring Vibrations

In the IR and Raman spectra of this compound, several characteristic vibrational bands would be expected:

N-H Stretching: The N-H bonds of the thiourea moiety typically exhibit stretching vibrations in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can provide clues about hydrogen bonding.

C=S Stretching: The thiocarbonyl group has a characteristic stretching vibration. This band is often complex and can be found in the broad region of 1300-1000 cm⁻¹, often coupled with other vibrations.

Aromatic Ring Vibrations: The 4-methoxyphenyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1500 cm⁻¹. nih.gov

Investigation of Intramolecular Hydrogen Bonding Networks

The conformation of thiourea derivatives is often stabilized by intramolecular hydrogen bonds, typically between an N-H proton and the sulfur atom of the thiocarbonyl group, forming a pseudo-six-membered ring. Spectroscopic techniques can provide evidence for such interactions. In IR spectroscopy, the presence of intramolecular hydrogen bonding can lead to a shift of the N-H stretching vibration to a lower frequency and cause the band to broaden. This phenomenon is a key area of investigation in the structural analysis of thiourea compounds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and for deducing its structural features through the analysis of fragmentation patterns. In the case of thiourea derivatives, techniques such as electron ionization (EI) and chemical ionization (CI) are employed to understand the behavior of their molecular ions.

While specific mass spectral data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of similar N,N'-disubstituted thioureas. Upon ionization, the molecular ion ([M]⁺˙) would be expected to undergo characteristic cleavages. The primary fragmentation would likely occur at the C-N bonds of the thiourea moiety.

Key expected fragmentation patterns include:

Cleavage of the Cyclopentyl Group: Loss of the cyclopentyl radical (•C₅H₉) to generate a stable fragment.

Formation of Isothiocyanate: Fission of the N-C(S) bond can lead to the formation of 4-methoxyphenyl isothiocyanate ([CH₃O-C₆H₄-NCS]⁺˙) or cyclopentyl isothiocyanate.

Amine Fragments: The corresponding amine fragments, 4-methoxyaniline and cyclopentylamine, or their radical cations, are also expected products of fragmentation.

Methoxyphenyl Cation: A prominent peak in the mass spectrum of compounds containing a 4-methoxyphenyl group is often the methoxyphenyl cation (m/z 107), which can further fragment by losing a molecule of formaldehyde (B43269) (HCHO) to produce the phenyl radical cation (m/z 77).

These predicted pathways allow for a systematic interpretation of the mass spectrum to confirm the identity of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable data on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Note: As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). The following analysis is based on the published crystallographic data for the closely related analogue, N-(4-Methoxyphenyl)thiourea , which provides significant insight into the expected structural features.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of N-(4-Methoxyphenyl)thiourea reveals key structural parameters. The thiourea unit is essentially planar, a common feature in such compounds. The bond lengths and angles within the thiourea core and the attached phenyl ring are consistent with standard values for sp² hybridized atoms.

Selected Bond Lengths for N-(4-Methoxyphenyl)thiourea

| Bond | Length (Å) |

|---|---|

| S1-C7 | 1.685(1) |

| N1-C7 | 1.378(1) |

| N2-C7 | 1.339(1) |

| N1-C1 | 1.428(1) |

| O1-C4 | 1.367(1) |

| O1-C8 | 1.424(1) |

Selected Bond Angles for N-(4-Methoxyphenyl)thiourea

| Angle | Degree (°) |

|---|---|

| N1-C7-N2 | 117.3(1) |

| N1-C7-S1 | 118.4(1) |

| N2-C7-S1 | 124.3(1) |

| C1-N1-C7 | 126.9(1) |

| C4-O1-C8 | 117.9(1) |

The dihedral angle between the plane of the benzene (B151609) ring and the thiourea group in N-(4-Methoxyphenyl)thiourea is 59.23 (4)°. A similar significant twist would be expected in this compound.

Analysis of Conformational Preferences in the Crystalline State

The conformation of the thiourea backbone is a critical aspect of its structure. Substituted thioureas can adopt different conformations, often described as cis or trans with respect to the orientation of the substituents on the nitrogen atoms relative to the C=S bond. In the solid state, the conformation is stabilized by the network of intermolecular interactions. Many thiourea derivatives favor a trans-trans conformation, which is conducive to forming strong hydrogen bonds. The planarity of the thiourea core is often influenced by the formation of intramolecular hydrogen bonds.

Identification of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The supramolecular architecture of thiourea derivatives in the crystalline state is predominantly directed by hydrogen bonding. In the crystal structure of the analogue N-(4-Methoxyphenyl)thiourea, molecules are linked by N—H···S and N—H···O hydrogen bonds.

Computational Chemistry and Theoretical Modeling of 1 Cyclopentyl 3 4 Methoxyphenyl Thiourea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. scispace.com These calculations are typically performed on an optimized molecular structure in its ground state to derive various electronic and reactivity parameters. scispace.comresearchgate.net For thiourea (B124793) derivatives, a common approach involves using the B3LYP hybrid functional combined with a basis set like 6-311G(d,p) or higher. scispace.comundip.ac.id

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For thiourea derivatives, DFT calculations can accurately predict bond lengths, bond angles, and torsion angles. scispace.com In a related compound, N-(4-Methoxyphenyl)thiourea, crystallographic studies revealed a dihedral angle of 59.23 (4)° between the benzene (B151609) ring and the thiourea group. This non-planar orientation is a common feature in such molecules and influences their packing in the solid state and their interaction with biological targets. The geometry is stabilized by intramolecular and intermolecular hydrogen bonds, which are critical for forming larger structural networks.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. undip.ac.idd-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For thiourea derivatives, the HOMO is typically localized over the electron-rich regions, such as the sulfur atom and the aromatic ring system, while the LUMO is often distributed across the thiourea backbone. In a study of N-(4-methoxyphenyl)-N′-methyl thiourea, DFT calculations were used to determine these energy values and predict reactivity. undip.ac.id The distribution of these orbitals highlights the regions of the molecule most likely to participate in chemical reactions.

Table 1: Representative FMO Properties for a Thiourea Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.98 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -1.23 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | 4.75 | Indicator of chemical reactivity and stability |

Note: Data is representative of thiourea derivatives and used for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP map illustrates the charge distribution, where different colors denote different electrostatic potentials. unair.ac.id

Red : Electron-rich regions with negative potential, susceptible to electrophilic attack. For 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea, these sites are expected around the sulfur of the thiocarbonyl group (C=S) and the oxygen of the methoxy (B1213986) group (-OCH₃). researchgate.net

Blue : Electron-deficient regions with positive potential, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups. unair.ac.id

Green : Neutral regions with zero potential.

This analysis is crucial for predicting sites of hydrogen bonding and other non-covalent interactions that govern molecular recognition processes. nih.gov

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular and intermolecular bonding and interactions. nih.gov It examines charge delocalization by quantifying the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.

Table 2: Typical NBO Interactions in Thiourea Derivatives

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S) | π* (C-N) | ~25-35 | Lone Pair -> Antibonding Pi |

| LP (N) | π* (C=S) | ~40-60 | Lone Pair -> Antibonding Pi |

| π (Aromatic Ring) | π* (C=S) | ~15-25 | Pi -> Antibonding Pi |

Note: E(2) values are representative and illustrate the type of stabilizing interactions present.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

While DFT calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, typically in a simulated biological environment like water. nih.gov MD simulations track the atomic movements and conformational changes, offering insights into the molecule's flexibility.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of atoms from their initial position, and the Radius of Gyration (rGyr), which indicates the compactness of the molecule's structure. researchgate.net For thiourea-protein complexes, stable RMSD and rGyr values over the simulation time (e.g., 30-100 ns) suggest that the ligand maintains a stable binding conformation within the target's active site. researchgate.netnih.gov

Molecular Docking Studies for Predicted Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is widely used to understand the structural basis of a compound's potential biological activity and to screen for potential drug candidates. nih.gov

Thiourea derivatives have been docked against various biological targets to explore their potential as inhibitors. Common targets include microbial enzymes like urease and enoyl-acyl carrier protein reductase (InhA), as well as protein kinases involved in cancer. researchgate.net

The docking analysis of analogous compounds reveals key binding interactions:

Hydrogen Bonds : The N-H protons and the sulfur atom of the thiourea core are frequently involved in forming hydrogen bonds with amino acid residues in the active site of enzymes, such as Alanine, Arginine, or Serine. researchgate.net

Hydrophobic Interactions : The aromatic 4-methoxyphenyl (B3050149) ring and the aliphatic cyclopentyl group can form hydrophobic and van der Waals interactions with nonpolar residues of the protein, further stabilizing the ligand-receptor complex. researchgate.net

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable complex. researchgate.net

Table 3: Representative Molecular Docking Results for Thiourea Analogs Against Biological Targets

| Target Protein | PDB Code | Analog Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Jack Bean Urease | - | 1-aroyl-3-aryl thiourea | -6.87 | Arg439, Ala636 |

| M. tuberculosis InhA | 5JFO | Benzenesulfonamide-thiourea | -10.44 | Met98, Ser20 |

| Sirtuin-1 (SIRT1) | 4I5I | Phenyl-thiourea derivative | -9.29 | Phe297 |

| Tyrosine Kinase | 5LMA | Thiourea derivative | -7.41 | - |

Note: This table summarizes findings for various thiourea derivatives to illustrate common interactions and binding affinities. researchgate.netnih.gov

Identification of Putative Molecular Targets and Binding Pockets

Computational studies on thiourea derivatives have identified several potential molecular targets, suggesting that compounds like this compound could interact with a range of proteins implicated in various diseases. Molecular docking simulations are a primary method for identifying these targets by predicting how a ligand fits into the binding site of a protein. farmaciajournal.com

Key putative targets identified for structurally related thiourea compounds include:

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): This enzyme is a recognized drug target for treating inflammatory diseases. mdpi.comnih.gov

Urease: Inhibition of this enzyme is a therapeutic strategy for conditions like peptic ulcers and urolithiasis caused by pathogens such as Helicobacter pylori. rsc.orgbiointerfaceresearch.comnih.gov Molecular docking has shown that thiourea derivatives fit effectively into the urease binding pocket. biointerfaceresearch.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a major target in cancer therapy. biointerfaceresearch.commdpi.com

Sirtuin-1 (SIRT1): This protein is involved in various cellular processes and is a target for anticancer drug development. researchgate.net

DNA Gyrase: This bacterial enzyme is a target for antibacterial agents. farmaciajournal.com

Binding pocket analysis for these targets reveals specific amino acid residues that are crucial for interaction. For instance, in studies with urease, the binding pocket accommodates the thiourea derivative, allowing for key interactions that inhibit the enzyme's active site. biointerfaceresearch.com Similarly, for MK-2, a hydrophobic pocket is essential for the binding of thiourea analogs. mdpi.com

Elucidation of Specific Ligand-Protein Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding affinity of this compound to its molecular targets is determined by specific non-covalent interactions. Computational models elucidate these interactions in detail.

Hydrogen Bonding: This is a critical interaction for thiourea derivatives. The thiourea moiety itself (-NH-C(=S)-NH-) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom). For example, in docking studies with MK-2, thiourea analogs form hydrogen bonds with the backbone of residues like Lys93 and Asp207. mdpi.com In urease inhibition, the sulfur group of a related compound forms a hydrogen bond with Arg439, while an amino group interacts with Ala636. nih.gov

Hydrophobic Interactions: The cyclopentyl and 4-methoxyphenyl groups of the compound are primarily involved in hydrophobic and van der Waals interactions. The cyclopentyl ring can fit into hydrophobic pockets within the receptor, while the methoxyphenyl ring can engage in π-π stacking or arene-arene interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. biointerfaceresearch.com In studies on MK-2 inhibitors, bulky substituents are favored at certain positions, indicating the importance of hydrophobic interactions. mdpi.comnih.gov

Other Interactions: The methoxy group (-OCH₃) on the phenyl ring can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

The table below summarizes key amino acid residues identified in docking studies of thiourea derivatives with their respective molecular targets.

| Molecular Target | Key Interacting Residues | Type of Interaction |

| MK-2 | Lys93, Asp207, Leu141 | Hydrogen Bonding |

| Urease | Arg439, Ala636 | Hydrogen Bonding |

| VEGFR-2 | Glu883, Asp1044 | Hydrogen Bonding |

| DNA Gyrase | Not specified | Not specified |

| Sirtuin-1 | PheA:297 | General Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational modeling method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to guide the design and structural modification of new thiourea derivatives to enhance their bioactivity and optimize their pharmacokinetic profiles. nih.gov

Development of Statistical Models Relating Structure to In Vitro Activity

Statistical models are the core of QSAR studies. For thiourea derivatives, methods like Multiple Linear Regression (MLR) and Comparative Molecular Field Analysis (CoMFA) have been successfully applied. mdpi.comnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) as independent variables to predict the biological activity (e.g., IC₅₀ values) as the dependent variable. nih.gov

A key aspect of QSAR model development is rigorous validation to ensure its predictive power. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds (e.g., r²_pred). mdpi.com

For instance, a 3D-QSAR study on thiourea analogs as MK-2 inhibitors yielded a CoMFA model with high statistical significance, indicating its robustness and predictive capability. mdpi.comnih.gov Another QSAR study on sulfur-containing derivatives for anticancer activity developed MLR models with reliable predictive performance. nih.gov

The table below presents examples of statistical parameters from QSAR studies on thiourea derivatives, illustrating the predictive power of these models.

| QSAR Model Type | Target | q² (Cross-validated r²) | r²_pred (External Validation) | Reference |

| CoMFA | MK-2 Inhibition | 0.536 | 0.910 | mdpi.comnih.gov |

| MLR | Anticancer (HuCCA-1) | 0.7628 (RCV) | Not Reported | nih.gov |

| MLR | Anticancer (HepG2) | 0.8174 (RCV) | Not Reported | nih.gov |

| MLR | Anticancer (A549) | 0.9290 (RCV) | Not Reported | nih.gov |

Identification of Key Pharmacophoric Features for this compound Derivatives

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. acs.org Pharmacophore modeling for thiourea derivatives helps to identify the essential structural motifs required for biological activity.

Based on computational studies of related compounds, the key pharmacophoric features for a thiourea derivative like this compound likely include: mdpi.com

One or two Hydrogen Bond Donors: Provided by the N-H groups of the thiourea linker.

One Hydrogen Bond Acceptor: The sulfur atom of the thiourea group or the oxygen of the methoxy group.

One Hydrophobic Group: The cyclopentyl moiety serves as a significant hydrophobic feature.

One Aromatic Ring: The 4-methoxyphenyl group.

These features define the spatial arrangement of functional groups necessary for effective binding. For example, a pharmacophore model for MK-2 inhibitors identified one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic group, and one aromatic ring as essential for ligand binding. mdpi.com Similarly, models for other targets emphasize the importance of these core features in guiding the design of new, more potent derivatives. acs.org

Investigation of Molecular Interactions and in Vitro Bioactivity Profiles

Enzyme Inhibition Studies (In Vitro)

Thiourea (B124793) derivatives have been widely recognized for their potential as enzyme inhibitors, targeting a variety of enzymes involved in different pathological conditions.

Based on studies of analogous compounds, 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is hypothesized to be an inhibitor of several enzyme classes. For instance, various thiourea derivatives have demonstrated inhibitory activity against cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The presence of a substituted phenyl ring, as seen in the 4-methoxyphenyl (B3050149) group, is a common feature in many cholinesterase inhibitors.

Furthermore, the thiourea scaffold is a known inhibitor of proteases. nih.gov The sulfur and nitrogen atoms in the thiourea moiety can coordinate with metal ions in the active sites of metalloproteases or form hydrogen bonds with key amino acid residues in other types of proteases. nih.gov

Research on heterocyclic conjugated dienones has also highlighted the potential for compounds with methoxy-substituted rings to inhibit monoamine oxidases (MAOs), particularly MAO-B. nih.gov The substitution pattern on the aromatic ring significantly influences the inhibitory potential. nih.govnih.gov

The mode of enzyme inhibition by thiourea derivatives can vary. Kinetic studies on related compounds have revealed different mechanisms of action. For example, certain indole-thiourea derivatives have been shown to be competitive inhibitors of tyrosinase. mdpi.com In contrast, some 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids exhibit non-competitive inhibition of urease. nih.gov The specific kinetics of inhibition by this compound would depend on its binding affinity and interaction with the active or allosteric sites of the target enzyme. Molecular docking and kinetic analyses, such as Lineweaver-Burk plots, would be necessary to determine the precise mechanism, including the inhibition constant (K_i). mdpi.comnih.gov

Antimicrobial Activity Profiling (In Vitro)

The antimicrobial properties of thiourea derivatives are well-documented, with activity against a broad spectrum of bacteria and fungi. mdpi.commdpi.com

Thiourea derivatives have shown variable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The differences in the cell wall structure between these two types of bacteria often lead to selective antibacterial activity. nih.gov For instance, some thiourea derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govnih.gov The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa can be less pronounced, often attributed to the protective outer membrane of these bacteria. nih.gov The specific activity of this compound would need to be determined through in vitro susceptibility testing.

Table 1: Illustrative Antibacterial Activity of Related Thiourea Derivatives

| Bacterial Strain | Type | Example MIC Range (µg/mL) of Related Compounds |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 2 - 64 nih.govnih.gov |

| Staphylococcus epidermidis | Gram-Positive | 4 - 32 nih.gov |

| Enterococcus faecalis | Gram-Positive | 2 - 16 nih.gov |

| Escherichia coli | Gram-Negative | >256 nih.gov |

This table presents example data from studies on various thiourea derivatives and does not represent data for this compound.

In addition to antibacterial effects, many thiourea derivatives possess antifungal properties. mdpi.com They have been tested against various fungal pathogens, including species of Candida such as Candida albicans, Candida krusei, and Candida glabrata. mdpi.com The antifungal activity, similar to antibacterial action, is influenced by the specific substituents on the thiourea scaffold.

Antioxidant Activity Assessments (In Vitro)

The potential for thiourea derivatives to act as antioxidants has been another area of significant research interest. mdpi.com The mechanism of antioxidant action can involve various processes, including the scavenging of free radicals.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Thiourea derivatives are a class of compounds often investigated for their antioxidant properties. The potential of this compound to act as a radical scavenger would typically be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. In the DPPH assay, a color change from purple to yellow, measured spectrophotometrically, indicates radical scavenging activity. Similarly, the ABTS assay involves the reduction of the blue-green ABTS radical cation. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

However, a review of the available scientific literature did not yield specific data on the DPPH or ABTS radical scavenging activity of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess the antioxidant potential of a compound. This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction produces a colored ferrous complex, and the intensity of the color is proportional to the reducing power of the compound. This provides a direct measure of the total antioxidant capacity.

Despite the relevance of this assay for characterizing thiourea compounds, no specific research findings were available regarding the ferric reducing antioxidant power of this compound.

Modulation of Cell Signaling Pathways (In Vitro)

Investigation of Cellular Antiproliferative Effects (e.g., against cancer cell lines)

Many thiourea derivatives have been explored for their potential as anticancer agents. Their antiproliferative effects are typically screened against a panel of human cancer cell lines. These assays, such as the MTT or SRB assay, measure the ability of the compound to inhibit cell growth or induce cell death. The results are generally reported as IC50 values, indicating the concentration at which 50% of cell proliferation is inhibited.

There are currently no published studies detailing the antiproliferative effects of this compound against any cancer cell lines.

Table 1: Antiproliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| Data not available | Data not available |

Exploration of Apoptosis Induction Mechanisms in Cell Culture

Compounds that exhibit antiproliferative activity are often further investigated to understand their mechanism of action, such as the induction of apoptosis (programmed cell death). Techniques like flow cytometry with Annexin V/propidium iodide staining, caspase activity assays, and analysis of pro- and anti-apoptotic protein expression (e.g., Bcl-2 family proteins) are employed to elucidate these pathways.

Specific studies on the apoptosis-inducing capabilities of this compound in cell culture have not been reported in the scientific literature.

Nucleic Acid Interaction Studies (In Vitro)

DNA Binding and Intercalation Studies

Some thiourea compounds can exert their biological effects by interacting with DNA. These interactions can include binding to the minor groove of the DNA helix or intercalation between base pairs. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. Spectroscopic techniques (UV-Vis, fluorescence) and viscosity measurements are commonly used to study these interactions.

No data is available from studies investigating the potential of this compound to bind or intercalate with DNA.

Investigation of Potential DNA Damage Mechanisms

While direct experimental studies on the DNA damage mechanisms of this compound are not extensively available in the current body of scientific literature, an understanding of its potential interactions with DNA can be extrapolated from research on structurally analogous thiourea derivatives. The propensity of thiourea-based compounds to interact with DNA and induce damage is a recognized area of interest in medicinal chemistry, particularly in the context of developing new therapeutic agents. The potential mechanisms of DNA damage can be broadly categorized into direct interactions with the DNA molecule and indirect effects mediated by other cellular processes.

Direct DNA Interaction:

Thiourea derivatives have been shown to interact directly with the DNA helix through various binding modes, including intercalation and groove binding. These interactions can disrupt the normal structure and function of DNA, leading to damage.

Intercalation: This mode of binding involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can cause a distortion of the DNA structure, interfering with processes such as replication and transcription. While the three-dimensional structure of this compound is not entirely planar, the aryl group could potentially participate in such interactions.

Groove Binding: Molecules can also bind to the major or minor grooves of the DNA helix. This binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA. A molecular docking study of a structurally related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, with B-DNA revealed a binding energy of -7.41 kcal/mol, with the nitrogen atom of the thiourea moiety forming hydrogen bonds with cytosine residues in the DNA strand. This suggests that the 4-methoxyphenyl group may play a role in directing the binding of the molecule to DNA.

Electrostatic Interactions: The sulfur and nitrogen atoms in the thiourea backbone can participate in electrostatic interactions with the phosphate (B84403) backbone of DNA, further stabilizing the binding.

Indirect DNA Damage Mechanisms:

In addition to direct binding, thiourea derivatives can induce DNA damage through indirect mechanisms, most notably through the generation of reactive oxygen species (ROS) and the inhibition of enzymes involved in DNA maintenance.

Induction of Oxidative Stress: Some thiourea derivatives have been implicated in the production of ROS within cells. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can cause damage to DNA through oxidation of bases (e.g., formation of 8-oxo-guanine) and single- or double-strand breaks. While thiourea itself can exhibit antioxidant properties under certain conditions by chelating metal ions involved in redox reactions, its derivatives can have varied effects. nih.gov The metabolic activation of the thiourea moiety could potentially lead to the formation of reactive intermediates that contribute to oxidative stress. researchgate.netpharmacophorejournal.comrdd.edu.iq

Inhibition of DNA Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Inhibition of these enzymes can lead to the accumulation of DNA strand breaks and subsequent cell death. Certain thiourea derivatives have been identified as inhibitors of DNA topoisomerases, suggesting a potential mechanism of action for structurally similar compounds.

It is important to note that the specific mechanism of DNA damage for this compound would depend on a variety of factors, including its cellular uptake, metabolic fate, and the specific molecular environment. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring and the alicyclic cyclopentyl group are expected to significantly influence its electronic and steric properties, and thus its biological activity. Further in vitro studies, including DNA binding assays (e.g., UV-visible spectroscopy, fluorescence quenching, circular dichroism), comet assays, and molecular docking simulations, are necessary to elucidate the precise mechanisms by which this compound may induce DNA damage.

Table of Research Findings on Related Thiourea Derivatives

| Compound/Derivative Class | Research Finding | Potential Implication for this compound |

| 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea | Molecular docking study showed binding to B-DNA with a binding energy of -7.41 kcal/mol. researchgate.net | Suggests the 4-methoxyphenyl group may facilitate DNA binding. |

| Thiourea | Can protect against copper-induced oxidative damage by forming a redox-inactive complex. nih.gov | The thiourea core may have a role in modulating metal-induced oxidative stress. |

| Thiourea Derivatives | Some derivatives can induce oxidative stress, leading to DNA damage. researchgate.netpharmacophorejournal.comrdd.edu.iq | Potential for indirect DNA damage via ROS generation. |

| Cyclopentane (B165970) Peptide Nucleic Acids | Incorporation of cyclopentane enhances DNA binding affinity. nih.gov | The cyclopentyl group may contribute to the binding affinity of the compound to DNA. |

| Thiourea Derivatives | Some derivatives act as inhibitors of DNA topoisomerases. | A possible mechanism of action could involve the inhibition of these essential enzymes. |

Structure Activity Relationship Sar Analysis and Ligand Design Principles

Correlating Structural Features of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea with Biological Responses

The specific arrangement of the N-cyclopentyl and N'-(4-methoxyphenyl) substituents on the thiourea (B124793) core creates a unique combination of lipophilicity, steric bulk, and electronic properties. These features govern the molecule's interaction with biological targets, influencing its absorption, distribution, metabolism, and ultimately, its efficacy.

Role of the Cyclopentyl Moiety in Lipophilicity and Steric Interactions

From a steric perspective, the cyclopentyl group provides considerable bulk. In drug design, the size and shape of substituents are critical for achieving a complementary fit within the binding pocket of a biological target. srmist.edu.inslideshare.net Studies on related N-alkyl-N'-aryl ureas have shown that increasing the steric bulk on the nitrogen can be favorable for activity. For instance, in one series of 1,5-dihydrobenzo[e] biointerfaceresearch.comresearchgate.netoxazepin-2(3H)-ones, increasing the N-substituent size from a small methyl group (which was inactive) to larger ethyl, isopropyl, and cyclopentyl groups resulted in comparable and significant biological activity. This suggests that a certain threshold of steric bulk in this position is necessary for optimal interaction with the target.

The conformational flexibility of the cyclopentyl ring also allows it to adopt various puckered conformations (envelope or twist), which can be crucial for optimizing interactions within a sterically constrained binding site. This contrasts with more rigid cyclic systems or less bulky linear alkyl chains. The use of small aliphatic rings like cyclopropane (B1198618) and cyclobutane (B1203170) has been recognized for providing conformational stability and improving physicochemical properties in drug candidates. nih.gov While cyclopentyl is larger, the principle of using a cycloalkyl group to occupy a specific hydrophobic pocket and provide a defined steric hindrance is a well-established strategy in medicinal chemistry. researchgate.netscribd.com

| Moiety/Parameter | Description | Impact on this compound | Reference |

|---|---|---|---|

| Cyclopentyl Group | Aliphatic, non-polar cyclic group. | Increases lipophilicity (LogP) and provides significant steric bulk, potentially occupying a hydrophobic pocket in a target protein. | srmist.edu.innih.gov |

| 4-Methoxyphenyl (B3050149) Group | Aromatic ring with an electron-donating methoxy (B1213986) group. | Influences electronic properties, serves as a hydrogen bond acceptor (methoxy oxygen), and can engage in π-π stacking interactions. | mdpi.comnih.gov |

| Thiourea Linker | Flexible linker capable of acting as both hydrogen bond donor (N-H) and acceptor (C=S). | Crucial for target recognition through specific hydrogen bonding patterns. Its conformation dictates the spatial orientation of the cyclopentyl and methoxyphenyl groups. | researchgate.netmdpi.com |

Influence of the 4-Methoxyphenyl Group on Electronic Properties and Hydrogen Bonding

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov This is a significant feature, as hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. researchgate.net The aryl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding site. mdpi.com

The presence and position of substituents on the aryl ring are often critical for activity. Studies on N-aryl thiourea derivatives have consistently shown that the nature and substitution pattern of the aryl ring significantly impact biological efficacy. biointerfaceresearch.commdpi.com For example, in a series of thiourea derivatives containing 4-arylthiazoles, a 4-methoxyphenyl substituent was found to confer potent inhibitory activity against certain bacterial enzymes. nih.gov

Impact of Thiourea Linker Conformation on Target Recognition

The thiourea linker (-NH-C(S)-NH-) is not merely a spacer but a critical pharmacophoric element. Its ability to form strong hydrogen bonds is a defining characteristic of many urea (B33335) and thiourea-based bioactive compounds. mdpi.com The two N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. nih.govorganic-chemistry.org These interactions are often essential for anchoring the molecule to its biological target.

The conformation of the N,N'-disubstituted thiourea linker dictates the three-dimensional orientation of the cyclopentyl and 4-methoxyphenyl substituents. Conformational studies on related N-alkyl-N'-aryl ureas have shown that they can exist in different conformations, such as trans-trans and cis-trans, with respect to the C=O (or C=S) bond. researchgate.net Specifically, a study on N-phenyl-N'-cyclopentyl urea revealed that both the trans-trans and cis-trans conformations are energetically accessible. researchgate.net The specific conformation adopted upon binding to a receptor is crucial for biological activity, as it determines whether the substituents are positioned correctly to engage with their respective binding pockets. cambridgemedchemconsulting.com The rotational freedom around the N-aryl and N-alkyl bonds allows the molecule to adopt a low-energy conformation that mimics the geometry required for optimal target engagement.

Rational Design Strategies for Optimizing Bioactivity

Based on the SAR insights, several rational design strategies can be employed to optimize the bioactivity of this compound. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying its structure. prismbiolab.comu-tokyo.ac.jp

Bioisosteric Replacement Approaches

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netresearchgate.netresearchgate.net This is a powerful strategy to improve a lead compound's properties.

Cyclopentyl Moiety: The cyclopentyl group can be replaced with other cyclic or branched alkyl groups to fine-tune lipophilicity and steric interactions. For example, replacing a methyl group with a cyclopropyl (B3062369) group has been shown to be a successful strategy for improving potency and metabolic stability in some series. nih.govfrontiersin.org Other small aliphatic rings like cyclobutane or even bicyclic systems could be explored to find the optimal balance of rigidity and lipophilicity. nih.govnih.gov

4-Methoxyphenyl Group: The phenyl ring is a common target for bioisosteric replacement to improve properties like metabolic stability and solubility. prismbiolab.com Heterocyclic rings such as pyridine (B92270) or thiophene (B33073) can be used as replacements. researchgate.net The methoxy group itself can be substituted with other small, electron-donating groups or groups that can act as hydrogen bond acceptors, such as fluorine or a hydroxyl group, although this would also alter electronic properties. researchgate.net

Thiourea Linker: The thiourea group itself can be a liability due to potential toxicity or metabolic instability. It can be replaced by various bioisosteres such as urea, guanidine, or five-membered heterocyclic rings like triazoles or oxadiazoles, which can mimic the hydrogen bonding pattern and geometry of the original linker. researchgate.net

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Cyclopentyl | Cyclopropyl, Cyclobutyl, Bicyclo[1.1.1]pentane | Modulate lipophilicity, improve metabolic stability, and provide conformational constraint. | nih.govfrontiersin.orgnih.gov |

| Phenyl | Pyridyl, Thienyl, Bicyclo[2.2.2]octane | Reduce lipophilicity, alter electronic properties, improve solubility and metabolic profile. | prismbiolab.comresearchgate.net |

| Methoxy (-OCH₃) | Fluorine (-F), Hydroxyl (-OH), Methyl (-CH₃) | Modify electronic properties, hydrogen bonding capacity, and metabolic stability. | researchgate.net |

| Thiourea (-NHCSNH-) | Urea (-NHCONH-), Triazole, Oxadiazole | Improve metabolic stability, reduce potential toxicity, and maintain key hydrogen bonding interactions. | researchgate.net |

Hybridization of Pharmacophoric Groups

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. cambridgemedchemconsulting.com This strategy aims to create a new hybrid compound with improved affinity, selectivity, or a dual mode of action.

For the this compound scaffold, one could hybridize it with other known pharmacophores. For instance, if the target is a kinase, the 4-methoxyphenyl moiety could be replaced with a heterocyclic system known to interact with the hinge region of kinases, a common strategy in designing kinase inhibitors. researchgate.net Several studies have successfully created potent bioactive molecules by hybridizing a thiourea scaffold with other heterocyclic systems like thiazole, quinolone, or benzothiazole. nih.govnih.gov For example, potent VEGFR-2 inhibitors have been developed based on a 3-(4-methoxyphenyl)azetidine-containing thiourea scaffold, demonstrating the power of combining the thiourea linker with other recognized pharmacophores. biointerfaceresearch.com This approach could lead to novel compounds with significantly enhanced or entirely new biological activities.

Development of Predictive Models for Future Compound Design

The rational design of novel therapeutic agents increasingly relies on the development and application of predictive computational models. In the context of this compound and its analogs, these models are instrumental in forecasting the biological activity and pharmacokinetic properties of yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and selective candidates. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, stands out as a cornerstone of this in-silico approach. nih.govfarmaciajournal.com

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.govfarmaciajournal.com For thiourea derivatives, these models are built upon experimental data from a set of analogous compounds and aim to identify the key molecular features—such as steric, electronic, and hydrophobic properties—that govern their therapeutic effects. nih.gov

The development of a predictive QSAR model for thiourea derivatives typically involves several key steps. Initially, a dataset of thiourea analogs with their corresponding biological activities (e.g., inhibitory concentrations) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including size, shape, and electronic properties. nih.gov Through statistical methods like multiple linear regression (MLR), a relationship between a subset of these descriptors and the observed biological activity is established. nih.gov

For instance, a study on thiourea analogs as inhibitors of influenza virus neuraminidase revealed a strong correlation between the predicted binding affinity from docking studies and the experimental inhibitory activity (pIC₅₀). nih.gov The resulting QSAR model highlighted that electrostatic, hydrophobic, and steric interactions were critical for inhibitory activity. nih.gov Such models can then be used to predict the activity of new compounds, including this compound, and to prioritize the synthesis of the most promising candidates. nih.gov

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. nih.gov Once validated, the model provides valuable insights into the structure-activity relationship (SAR), indicating which molecular modifications are likely to enhance the desired activity. For example, a QSAR study on sulfur-containing thiourea derivatives with anticancer activity identified molecular mass, polarizability, electronegativity, and the octanol-water partition coefficient as crucial predictors of activity. nih.gov

Beyond predicting biological activity, computational models are also employed to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiourea derivatives. nih.govresearchgate.net Early assessment of these properties is vital to avoid late-stage failures in drug development. nih.gov Models like the "BOILED-Egg" method can predict the potential for oral absorption and brain penetration of new compounds based on their lipophilicity and polarity. nih.gov

The insights gained from these predictive models can be effectively visualized and interpreted to guide the design of future compounds based on the this compound scaffold.

Table 1: Key Molecular Descriptors in QSAR Models for Thiourea Derivatives

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | Dipole Moment, Electronegativity, Partial Charges | Governs electrostatic and hydrogen bonding interactions with the target protein. nih.govnih.gov |

| Steric | Molecular Volume, Surface Area, van der Waals Volume | Influences the fit of the molecule within the binding pocket of the target. nih.govnih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. nih.govfarmaciajournal.com |

The development of predictive models is an iterative process. As new thiourea derivatives are synthesized and tested, the new data can be used to refine and improve the accuracy of the QSAR models. This cycle of prediction, synthesis, testing, and model refinement accelerates the discovery of novel and more effective therapeutic agents. malvernpanalytical.com The application of computer-aided drug design (CADD) and QSAR has been shown to significantly improve the potency of thiourea-based inhibitors. acs.org For instance, the bioisosteric replacement of an oxygen atom with sulfur in related urea compounds to yield thiourea derivatives has been predicted by QSAR models to produce high-affinity ligands. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea |

| propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate |

| N6-cyclopentyl adenosine |

| N6-cyclopentyl 5′-N-ethylcarboxamidoadenosine |

| BnOCPA |

| BnOCP-NECA |

| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA |

| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA |

| thioacetazone |

| thiocarlide |

| ritonavir |

| (4-decyl-N-(methylcarbamothioyl)benzamide |

| 2-(benzyloxy)-N-(methylcarbamothioyl)benzamide |

| N-(methylcarbamothioyl)-2-naphthamide |

Supramolecular Chemistry and Anion/cation Recognition

Thiourea (B124793) as a Hydrogen Bond Donor and Anion Recognition Moiety

The thiourea group is a cornerstone of anion recognition chemistry due to the strong hydrogen bond donating capabilities of its N-H protons. These protons are sufficiently acidic to form robust hydrogen bonds with a variety of anionic species. In the context of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea, the electronic properties of the methoxyphenyl group can further modulate the acidity of these protons, thereby influencing its binding affinities.

While specific binding studies for this compound are not extensively documented in the available literature, research on analogous thiourea-based receptors provides significant insights into its expected behavior. Studies on similar molecules demonstrate a pronounced affinity for basic anions. nih.govnih.gov The binding strength typically follows the basicity of the anion, with a strong preference for fluoride (B91410) over other halides and for oxoanions like dihydrogen phosphate (B84403) and acetate. nih.govmdpi.com

The selectivity of thiourea receptors is governed by a combination of factors including the geometric compatibility between the host and the guest anion, as well as the electronic environment of the binding site. For instance, rationally designed thiourea-based receptors have shown preferential binding for fluoride and dihydrogen phosphate. nih.gov The binding trend for halides generally follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which corresponds to the decreasing basicity and charge density of the ions. nih.gov Similarly, for oxoanions, a common binding hierarchy is dihydrogen phosphate > hydrogen sulfate (B86663) > nitrate (B79036) > perchlorate. nih.gov

To illustrate the binding affinities, the following table presents representative association constants (log K) for a generic 4-nitrophenyl-functionalized thiourea receptor (L₁) with various anions in DMSO, as such data for the specific title compound is not available. nih.gov

Interactive Data Table: Association Constants (log K) for Anion Binding by a Model Thiourea Receptor (L₁)

| Anion | Association Constant (log K) |

|---|---|

| F⁻ | 3.70 |

| Cl⁻ | < 2 |

| Br⁻ | < 2 |

| I⁻ | < 2 |

| H₂PO₄⁻ | 2.85 |

| HSO₄⁻ | < 2 |

| NO₃⁻ | < 2 |

Note: Data is for a 4-nitrophenyl-based thiourea receptor (L₁) in DMSO and serves as a representative example. nih.gov

The complexation of anions with thiourea receptors like this compound can be readily monitored using spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy: Upon addition of an anion to a solution of the thiourea receptor, changes in the electronic absorption spectrum are often observed. For instance, a bathochromic (red) shift or a hypochromic shift in the absorption bands can indicate the formation of a host-guest complex. nih.govmdpi.com In many cases, the interaction with highly basic anions like fluoride can lead to deprotonation of the thiourea N-H protons, resulting in a distinct color change that is visible to the naked eye. nih.govnih.gov For example, the titration of a thiourea receptor with fluoride can cause a decrease in the absorption band around 355 nm with a concomitant red shift. nih.gov

¹H NMR Spectroscopy: Proton NMR is a powerful tool for elucidating the binding interactions between the thiourea receptor and anions. The N-H protons of the thiourea group are particularly sensitive to their chemical environment. Upon hydrogen bonding to an anion, the resonance signals of these protons typically shift downfield (to a higher ppm value). mdpi.comresearchgate.net This downfield shift is a direct consequence of the deshielding effect caused by the electron-donating nature of the anion in the hydrogen bond. In some cases, with highly basic anions, the N-H proton signals may broaden or even disappear due to proton exchange or deprotonation. mdpi.com

Self-Assembly and Formation of Supramolecular Architectures

Beyond its role in anion recognition, this compound is expected to participate in self-assembly processes, leading to the formation of well-defined supramolecular architectures. This self-assembly is driven by a network of non-covalent interactions.

X-ray crystallography provides invaluable insights into the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound is not publicly available, analysis of related thiourea compounds reveals common packing motifs. For instance, the crystal structure of 1-(3-methoxyphenyl)-3-(4-methylbenzoyl)thiourea shows the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. nih.gov Similarly, the structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea also exhibits such hydrogen-bonded dimers. researchgate.net It is highly probable that this compound would adopt similar hydrogen bonding patterns, leading to the formation of one-dimensional chains or two-dimensional sheets in the solid state. The cyclopentyl and methoxyphenyl groups would then influence the packing of these primary structures into a three-dimensional lattice.

Coordination Chemistry and Metal Ion Interactions

Thiourea (B124793) as a Versatile Ligand for Transition Metal Ions

Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry, a quality stemming from their multiple donor sites. mdpi.com These organosulfur compounds, characterized by the R¹R²NC(S)NR³R⁴ core, can coordinate to a wide range of transition metals through their sulfur and/or nitrogen atoms. tandfonline.com The flexibility of thiourea ligands is further enhanced by the tautomeric equilibrium between their thione [>C=S] and thiol [-C(SH)=N-] forms, which facilitates various coordination modes. basjsci.edu.iq

The primary coordination modes observed for thiourea derivatives include:

Monodentate Coordination: Typically, the ligand binds to a single metal center through the soft sulfur atom of the thiocarbonyl group. This is the most common mode, especially in neutral media. mdpi.comtandfonline.com

Bidentate Chelation: The ligand can form a stable ring structure with a metal ion by coordinating through two donor atoms. Depending on the substituents, this can occur via: